N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide
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Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is a synthetic organic compound belonging to the class of imidazo[1,2-b]pyridazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide typically involves multi-step reactions. One common approach includes the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions, followed by functionalization at specific positions to introduce the methoxy and phenyl groups . The final step involves the attachment of the butyramide moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
- N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its methoxy group and butyramide moiety contribute to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-5-16(22)18-13-7-4-6-12(10-13)14-11-21-15(19-14)8-9-17(20-21)23-2/h4,6-11H,3,5H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQOJPUCBWUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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